molecular formula C11H8ClNO2 B3276962 3-acetyl-7-chloroquinolin-4(1H)-one CAS No. 651331-06-5

3-acetyl-7-chloroquinolin-4(1H)-one

Cat. No.: B3276962
CAS No.: 651331-06-5
M. Wt: 221.64 g/mol
InChI Key: KVCSSLTZHSEKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-7-chloroquinolin-4(1H)-one: is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-7-chloroquinolin-4(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-chloroquinoline.

    Acetylation: The 7-chloroquinoline undergoes acetylation at the third position using acetic anhydride in the presence of a catalyst such as aluminum chloride.

    Cyclization: The intermediate product is then cyclized to form the final compound, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-acetyl-7-chloroquinolin-4(1H)-one can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom at the seventh position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: 3-hydroxy-7-chloroquinolin-4(1H)-one.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: 3-acetyl-7-chloroquinolin-4(1H)-one is used as a building block in organic synthesis, particularly in the development of new quinoline-based compounds.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets.

Medicine: The compound is explored for its potential therapeutic applications, including as an antimalarial agent and in the treatment of other infectious diseases.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-acetyl-7-chloroquinolin-4(1H)-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial survival. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    7-chloroquinoline: Lacks the acetyl group at the third position.

    3-acetylquinoline: Lacks the chlorine atom at the seventh position.

    4-hydroxyquinoline: Has a hydroxyl group instead of a ketone at the fourth position.

Uniqueness: 3-acetyl-7-chloroquinolin-4(1H)-one is unique due to the presence of both the acetyl group at the third position and the chlorine atom at the seventh position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-acetyl-7-chloro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6(14)9-5-13-10-4-7(12)2-3-8(10)11(9)15/h2-5H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCSSLTZHSEKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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